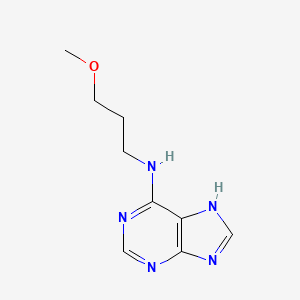

N-(3-Methoxypropyl)-9h-Purin-6-Amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

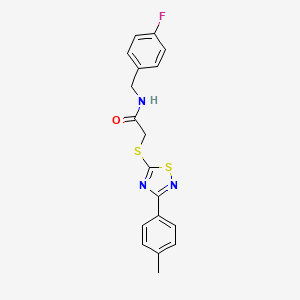

“N-(3-Methoxypropyl)-9h-Purin-6-Amine” appears to be a purine derivative. Purines are biologically significant compounds, forming the basis of DNA and RNA molecules. They also play key roles in cellular energy systems (ATP and GTP), signal transduction (cAMP and cGMP), and protein synthesis.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable purine base with a 3-methoxypropylamine under appropriate conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure would consist of a purine ring system (a pyrimidine ring fused to an imidazole ring) with an amine group substituted at the 6-position with a 3-methoxypropyl group.Chemical Reactions Analysis

As a purine derivative, this compound might participate in typical organic reactions involving amine groups or aromatic systems. However, the exact reactivity would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide accurate physical and chemical properties. However, properties such as solubility, melting point, and boiling point would be influenced by the polar nature of the purine ring system and the amine and methoxy groups.Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

N-(3-Methoxypropyl)-9h-Purin-6-Amine and related compounds have been synthesized through different methodologies, revealing insights into tautomerism, alkylation, and the effects of substituents on reactivity. For instance, studies directed towards the synthesis of agelasine analogs highlight the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, noting variations in tautomer ratios and their identification via NMR methods (Roggen, Gundersen, 2008). Similarly, another study elaborates on the synthesis of 2-substituted agelasine analogs and their biological screening, highlighting the significance of substituents for antimycobacterial and antiprotozoal activity (Roggen et al., 2011).

Biological Activity

The antimycobacterial and antiprotozoal activities of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines have been investigated, indicating that specific modifications can enhance activity against certain pathogens. For example, introducing a methyl group in the 2-position was found advantageous for antimycobacterial and antiprotozoal activity (Roggen et al., 2011).

Tautomerism and Reactivity

The study on tautomerism and alkylation reactions of N-methoxy-9-methyl-9H-purin-6-amines reveals variations in amino/imino tautomer ratios, significantly affected by the substituents' electronegativity at the C-2 position. This has implications for their reactivity, especially in N-7 alkylation reactions, where electronegative substituents lower the reactivity (Roggen, Gundersen, 2008).

Safety And Hazards

As with any chemical compound, handling “N-(3-Methoxypropyl)-9h-Purin-6-Amine” would require appropriate safety measures to prevent exposure and potential harm. The exact toxicity and hazards would depend on various factors including the dose, route of exposure, and individual susceptibility.

Direcciones Futuras

The study of purine derivatives is a rich field with potential applications in medicinal chemistry and drug design. Future research could explore the biological activity of this compound, its potential uses, and methods for its synthesis and characterization.

Propiedades

IUPAC Name |

N-(3-methoxypropyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-15-4-2-3-10-8-7-9(12-5-11-7)14-6-13-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGJFSHIPBSLKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=NC2=C1NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879568 |

Source

|

| Record name | ADENINE,N6-3-METHOXYPROPYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Methoxypropyl)-9h-Purin-6-Amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634200.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2634201.png)

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)

![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)

![1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone](/img/structure/B2634212.png)

![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)

![N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide](/img/structure/B2634220.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2634221.png)

![2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide](/img/structure/B2634223.png)